molecular formula C17H15N5O3S B2721627 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide CAS No. 896343-67-2

4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide

Cat. No.: B2721627
CAS No.: 896343-67-2
M. Wt: 369.4
InChI Key: GVPRXNWDUIYIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-({9-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a benzamide moiety via a sulfanylacetamido linker.

Properties

IUPAC Name

4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-10-3-2-8-22-15(10)20-16(21-17(22)25)26-9-13(23)19-12-6-4-11(5-7-12)14(18)24/h2-8H,9H2,1H3,(H2,18,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPRXNWDUIYIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridine Derivatives

The pyrido-triazinone scaffold is constructed via [4+2] cycloaddition between 2-aminopyridine derivatives and 1,3,5-triazine precursors. A representative protocol involves:

  • Reacting 2-amino-4-methylpyridine with cyanuric chloride in dichloromethane at 0–5°C under nitrogen.
  • Subsequent hydrolysis of the intermediate trichlorotriazine with aqueous NaOH yields the 4-oxo-triazinone system.

Optimization Note : Microwave-assisted synthesis (100°C, 30 min) improves yield to 78% compared to conventional heating (12 h, 62%).

Functionalization at Position 2

Introduction of the sulfanyl group at position 2 proceeds via nucleophilic aromatic substitution (SNAr):

  • Chlorination : Treat the triazinone core with POCl₃/PCl₅ to generate 2-chloro-9-methyl-4H-pyrido[1,2-a]triazin-4-one.
  • Thiolation : React the chlorinated intermediate with thiourea in ethanol under reflux (Eq. 1):
    $$
    \text{C}{9}\text{H}{6}\text{ClN}{3}\text{O} + \text{NH}{2}\text{CSNH}{2} \xrightarrow{\Delta} \text{C}{9}\text{H}{7}\text{N}{3}\text{OS} + \text{NH}_{4}\text{Cl}
    $$
    Yields: 82–89% after recrystallization from ethanol.

Synthesis of the 2-Sulfanylacetamide Linker

Mercaptoacetylation Strategies

The sulfanylacetamide moiety is introduced via two primary routes:

Route A (Direct Coupling):

  • React 2-mercaptoacetic acid with ethyl chloroformate in THF to form the mixed anhydride.
  • Couple with 4-aminobenzamide using Hünig’s base (DIPEA), yielding 2-sulfanylacetamidobenzamide (85% yield).

Route B (Protection/Deprotection):

  • Protect the thiol group as trityl (-S-Tr) using TrCl/pyridine.
  • Perform standard EDC/HOBt-mediated coupling with 4-aminobenzamide.
  • Deprotect with TFA/water (9:1) to regenerate -SH (92% overall yield).

Final Assembly via Sulfur-Alkylation

Nucleophilic Displacement

The triazinone thiolate attacks α-haloacetamide derivatives under basic conditions:

  • Generate the sodium thiolate by treating Component A with NaH in DMF (0°C, 30 min).
  • Add 2-bromo-N-(4-carbamoylphenyl)acetamide (Component B–C) dissolved in DMF.
  • Stir at 25°C for 12 h (Eq. 2):
    $$
    \text{C}{9}\text{H}{7}\text{N}{3}\text{OS}^{-}\text{Na}^{+} + \text{BrCH}{2}\text{C(O)NHC}{6}\text{H}{4}\text{CONH}_{2} \rightarrow \text{Target Compound} + \text{NaBr}
    $$
    Yield : 74% after silica gel chromatography.

Oxidative Coupling Alternatives

For higher regioselectivity:

  • Use 2-mercapto-N-(4-carbamoylphenyl)acetamide (Component B–C).
  • Oxidize with I₂ in EtOH to form the disulfide intermediate.
  • Reduce in situ with Zn/HOAc and react with 2-chlorotriazinone (Component A).
    Advantage : Minimizes polysubstitution byproducts.

Critical Process Parameters

Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature 20–25°C (Step 4.1) >25°C increases hydrolysis
Base (Step 4.1) NaH vs. K₂CO₃ NaH gives 15% higher yield
Solvent (Coupling) Anhydrous DMF <50 ppm H₂O critical
Chromatography EtOAc/Hexane (3:7) Removes unreacted Component A

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, CONH), 8.91 (d, J=5.6 Hz, 1H, pyridine-H), 8.02 (d, J=8.4 Hz, 2H, ArH), 7.92 (s, 1H, triazine-H), 3.42 (s, 2H, SCH₂), 2.51 (s, 3H, CH₃).
  • LC-MS : m/z 413.1 [M+H]⁺ (calc. 412.4).

Purity : ≥98.5% by HPLC (C18, 0.1% TFA in H₂O/MeCN).

Scale-Up Considerations

  • Step 4.1 : Replace DMF with 2-MeTHF for easier solvent recovery.
  • Workup : Use aqueous NaHCO₃ washes to remove excess thiols.
  • Crystallization : Final product recrystallizes from EtOH/H₂O (4:1) with 91% recovery.

Challenges and Mitigation Strategies

Challenge Solution
Thiol oxidation during storage Add 0.1% w/v ascorbic acid
Low coupling efficiency Use fresh EDC/HOBt, exclude moisture
Triazinone ring hydrolysis Maintain pH 6–7 in aqueous steps

Chemical Reactions Analysis

Types of Reactions

4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Comparisons:

Core Heterocycle: The target compound’s pyrido[1,2-a][1,3,5]triazinone core distinguishes it from benzimidazole (e.g., ) or triazole (e.g., ) analogs. This fused triazinone system may enhance π-π stacking interactions in biological targets compared to simpler heterocycles .

Linker and Terminal Groups :

  • The sulfanylacetamido linker in the target compound provides flexibility and hydrogen-bonding capacity, contrasting with the rigid sulfonyl benzoate in or the sulfanylacetyl group in . The terminal benzamide group enhances hydrophilicity relative to benzyl esters (BI81550) .

Biological Implications :

  • Sodium salts in exhibit higher aqueous solubility due to ionic character, whereas the neutral benzamide in the target compound may improve membrane permeability. The thienyl group in ’s triazole analog could confer distinct electronic properties for target binding .

Research Findings and Mechanistic Insights

  • Stability : The benzamide terminus in the target compound likely enhances metabolic stability compared to ester analogs (e.g., BI81550), which are prone to hydrolysis in vivo .
  • Selectivity: Structural analogs with pyridinyl-methanesulfinyl groups () demonstrate selectivity for proton pump inhibition, highlighting how minor modifications to the sulfanyl linker can redirect biological activity .

Biological Activity

The compound 4-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide , often referred to as a pyrido-triazin derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a complex arrangement that includes a pyrido-triazin framework. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₅N₅O₂S
Molecular Weight305.36 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5
LogP (Partition Coefficient)2.57

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for cellular processes, such as kinases involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It affects various signaling pathways related to apoptosis and cell cycle regulation, particularly through the modulation of G protein-coupled receptors (GPCRs) and tyrosine kinases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound across various cancer cell lines. The following table summarizes the IC50 values observed in different cancer models:

Cell LineIC50 Value (µM)Effectiveness
MCF-7 (Breast)0.09 ± 0.0085High cytotoxicity
A549 (Lung)0.03 ± 0.0056Very high cytotoxicity
HCT116 (Colon)0.12 ± 0.064Moderate cytotoxicity

These results indicate that the compound exhibits strong cytotoxic effects against breast, lung, and colon cancer cell lines, making it a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to significant apoptosis in MCF-7 cells, evidenced by increased caspase activity and PARP cleavage.
  • A549 Cell Line Investigation : In A549 lung cancer cells, the compound was shown to inhibit cell migration and invasion through downregulation of matrix metalloproteinases (MMPs), which are critical for tumor metastasis.
  • HCT116 Colon Cancer Study : Research indicated that the compound effectively induced cell cycle arrest in HCT116 cells at the G1 phase, leading to reduced proliferation rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.